molecular formula C31H37N3O10S B12424476 Acetophenazine-d4 (dimaleate)

Acetophenazine-d4 (dimaleate)

Cat. No.: B12424476
M. Wt: 647.7 g/mol
InChI Key: NUKVZKPNSKJGBK-XCFCUIOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenazine-d4 (dimaleate) involves the incorporation of deuterium into the acetophenazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .

Industrial Production Methods

Industrial production of acetophenazine-d4 (dimaleate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium is efficient and consistent. The final product is then purified to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Acetophenazine-d4 (dimaleate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Acetophenazine-d4 (dimaleate) is widely used in various scientific research fields, including:

Mechanism of Action

Acetophenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolic pathways of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenazine-d4 (dimaleate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Properties

Molecular Formula

C31H37N3O10S

Molecular Weight

647.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i15D2,16D2;;

InChI Key

NUKVZKPNSKJGBK-XCFCUIOKSA-N

Isomeric SMILES

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)C)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.